4-(2H-1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine
CAS No.: 1281133-29-6
Cat. No.: VC4564681
Molecular Formula: C15H13N3O3
Molecular Weight: 283.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1281133-29-6 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.287 |
| IUPAC Name | 4-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-2-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C15H13N3O3/c1-18-15(16)13(14(17-18)11-3-2-6-19-11)9-4-5-10-12(7-9)21-8-20-10/h2-7H,8,16H2,1H3 |
| Standard InChI Key | UVWOVMQWQVUSQA-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N |
Introduction
Chemical Identity and Nomenclature
Molecular Composition and Structural Features
4-(2H-1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-2-methyl-2,3-dihydro-1H-pyrazol-3-imine is a bicyclic compound featuring a pyrazoline core substituted with a benzodioxole group at position 4, a furan ring at position 5, and a methyl group at position 2. The imine functional group at position 3 introduces planarity to the pyrazoline ring, influencing its electronic and steric properties .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N₃O₃ |
| Molecular Weight | 283.28 g/mol |
| IUPAC Name | 4-(1,3-Benzodioxol-5-yl)-5-(furan-2-yl)-2-methylpyrazol-3-amine |
| SMILES | CN1C(=C(C(=N1)C2=CC=CO2)C3=CC4=C(C=C3)OCO4)N |
| InChI Key | SDBOLLIGDZCIER-UHFFFAOYSA-N |
Synonyms and Registry Identifiers
This compound is cataloged under multiple identifiers, including PubChem CID 43336665, EN300-74811, and CAS 1281133-29-6 . Its synthetic accessibility and structural complexity have made it a subject of interest in medicinal chemistry and crystallography .
Synthesis and Reaction Pathways
Hypothetical Synthesis Route
Adapting methodologies from related studies, a plausible route involves:
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Formation of the pyrazoline core: Condensation of hydrazine derivatives with α,β-unsaturated ketones.
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Functionalization: Introducing the benzodioxole and furan substituents via nucleophilic aromatic substitution or cross-coupling reactions.
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Imine formation: Oxidation of a primary amine intermediate to yield the imine group .
Key Challenges: Steric hindrance from the methyl group and electronic effects of the benzodioxole ring may necessitate optimized reaction conditions, such as elevated temperatures or microwave assistance .
Structural and Crystallographic Analysis
X-ray Diffraction Studies
Although single-crystal X-ray data for this specific compound are unavailable, structurally related analogs exhibit monoclinic crystal systems with P2₁/c space groups. For instance, a benzodioxole-containing oximino ester (C₁₈H₁₅N₃O₅) reported by Al-Wahaibi et al. (2019) crystallized with lattice parameters a = 10.4067 Å, b = 6.8534 Å, c = 23.2437 Å, and β = 94.627° . These metrics suggest similar packing arrangements for the title compound, driven by π-π stacking and hydrogen-bonding interactions.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm⁻¹), C=N imine (1640–1680 cm⁻¹), and C–O–C benzodioxole vibrations (1250–1300 cm⁻¹).
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NMR Spectroscopy:
Computational and Hirshfeld Surface Analysis
Density Functional Theory (DFT) Studies
DFT computations on analogous compounds reveal HOMO-LUMO energy gaps indicative of moderate reactivity. For example, the HOMO of a related benzodioxole-imine hybrid localizes over the pyrazoline and furan rings, while the LUMO resides on the benzodioxole moiety . Such electronic distributions suggest susceptibility to electrophilic attacks at the furan ring.
Table 2: Calculated Electronic Parameters (Hypothetical Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.82 |
| LUMO Energy | -1.94 |
| Band Gap | 3.88 |
| Dipole Moment | 4.21 Debye |
Hirshfeld Surface Analysis
Hirshfeld surfaces of similar compounds highlight O···H (25.7%) and C···H (18.3%) contacts as dominant intermolecular interactions. The benzodioxole oxygen atoms participate in C–H···O hydrogen bonds, stabilizing the crystal lattice .
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